![molecular formula C22H18N2O4S B2371412 3-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide CAS No. 868676-54-4](/img/structure/B2371412.png)
3-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide
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Overview
Description
The compound “3-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide” is a complex organic molecule. It contains a benzoxazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a benzenesulfonyl group, which is a common component in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its specific functional groups. The benzoxazole ring, for example, might undergo reactions such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined experimentally. These properties would depend on factors such as the compound’s molecular structure and the presence of functional groups .Scientific Research Applications
Enzyme Inhibition and Therapeutic Potential
Kynurenine 3-Hydroxylase Inhibitors : Analogous compounds have been synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase, showing high affinity in vitro. These inhibitors could block the enzyme in rat and gerbil brains after oral administration, suggesting their potential for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (S. Röver et al., 1997).
Carbonic Anhydrase Inhibition : Studies on benzenesulfonamide derivatives incorporating triazole moieties revealed their potent inhibition of human carbonic anhydrase isoforms, highlighting their potential for treating glaucoma (A. Nocentini et al., 2016).
Antitumor Activity : Novel benzenesulfonamide derivatives have shown significant in vitro antitumor activity against non-small cell lung cancer and melanoma cell lines, indicating their potential as anticancer agents (J. Sławiński et al., 2006).
COX-2 Inhibition : Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides has led to the identification of potent, selective, and orally active COX-2 inhibitors, which could benefit the treatment of conditions like rheumatoid arthritis and osteoarthritis (Hiromasa Hashimoto et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c25-21(14-15-29(26,27)18-6-2-1-3-7-18)23-17-12-10-16(11-13-17)22-24-19-8-4-5-9-20(19)28-22/h1-13H,14-15H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZVYDUUFFZRRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide |
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